molecular formula C12H8N2O4 B1605736 3,3'-Dinitrobiphenyl CAS No. 958-96-3

3,3'-Dinitrobiphenyl

Cat. No. B1605736
CAS RN: 958-96-3
M. Wt: 244.2 g/mol
InChI Key: CCHRVFZBKRIKIX-UHFFFAOYSA-N
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Description

3,3’-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4 . It has a molecular weight of 244.2029 .


Synthesis Analysis

The synthesis of dinitrobiphenyls and similar compounds often involves diazotization reactions . For example, the preparation of 4-nitrobiphenyl from 4-nitroaniline involves the synthesis of 4-nitrobenzene diazonium tetrafluoroborate through a diazotization reaction .


Molecular Structure Analysis

The molecular structure of 3,3’-Dinitrobiphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with nitro groups (-NO2) attached to the 3-position of each ring .

Scientific Research Applications

Synthesis Applications

  • Suzuki Cross-Coupling Reaction : The synthesis of 2-nitro- and 2,2'-dinitrobiphenyls has been achieved using the Suzuki cross-coupling reaction. This process is significant for mechanistic investigations and the creation of these compounds, which are crucial in various chemical syntheses (González et al., 2005).

Chemical Properties and Behavior

  • Conformational Equilibrium in Solvents : 3,3'-Dinitrobiphenyl exhibits a unique conformational equilibrium that is influenced by the solvent used. This characteristic is crucial for understanding its behavior in different chemical environments (Pawełka, 1988).
  • Molecular Structure : The non-planar molecular structure of 3,3'-Dinitrobiphenyl has been characterized, providing insights into its chemical properties and potential applications in material science (Sekine et al., 1994).

Applications in Materials Science

  • Thermotropic Liquid–Crystalline Properties : 3,3'-Dinitrobiphenyl compounds have been studied for their thermotropic liquid-crystalline properties. These properties are significant for applications in advanced materials and display technologies (Bhowmik et al., 2016).

Environmental Impact and Safety

  • Environmental and Safety Concerns : Research has been conducted on the presence and impact of 3,3'-dinitrobiphenyl-related chemicals in the environment, specifically in water sources. Understanding these impacts is crucial for environmental safety and pollution control measures (Mizuno et al., 2007).

Molecular Structure Analysis

  • Gas-Phase Electron Diffraction Study : The molecular structure of 3,3'-dinitrobiphenyl has been explored using gas-phase electron diffraction, providing vital data on its geometrical parameters. This information is essential for understanding its reactivity and potential uses in chemical synthesis (Levit et al., 1992).

Influence in Crystal Formation

  • Impact on Crystal Formation : The presence of 3,3'-dinitrobiphenyl as an impurity has been shown to influence the formation of disordered crystals in certain compounds, highlighting its role in the crystallography of materials (Hulliger & Langley, 1998).

Applications in Vibrational Spectroscopy

  • Vibrational Spectra of Complexes : The study of 3,3'-dinitrobiphenyl complexes using Raman spectroscopy has provided insights into the vibrational spectra of these complexes, aiding in the understanding of molecular interactions in weak crystalline complexes (Bolton & Prasad, 1978).

Optical and Electronic Properties

  • Optical Spectra Analysis : The optical spectra of dinitroaromatic radical anions, including 3,3'-dinitrobiphenyl, have been analyzed, revealing details about their electronic structures and interactions. This is critical for applications in materials science and electronics (Nelsen et al., 2005).

Research in Photovoltaics

  • Application in Photovoltaic Devices : Studies have shown the potential use of 3,3'-dinitrobiphenyl-linked graphene oxide as an electron acceptor in organic bulk heterojunction photovoltaic devices, demonstrating its significance in the development of renewable energy technologies (Stylianakis et al., 2012).

properties

IUPAC Name

1-nitro-3-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHRVFZBKRIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241967
Record name 3,3'-Dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dinitrobiphenyl

CAS RN

958-96-3
Record name 3,3'-Dinitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DINITROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7LC0595F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
DLF DeTar, AA Kazimi - Journal of the American Chemical …, 1955 - ACS Publications
Recently several groups of workers have re-ported quantitative studies of theorientation occur-ring in aromatic substitution by free-radical proc-esses. 3 In the Gomberg-Bachmann …
Number of citations: 20 pubs.acs.org
T Hirayama, H Kusakabe, T Watanabe, M Ono… - Mutation Research …, 1987 - Elsevier
3,4-Dinitrobiphenyl derivatives were mutagenic in Salmonella typhimurium TA98, TA98/1,8-DNP 6 and in TA98NR. We describe here the specific reactivity of 3,4-dinitrobiphenyl …
Number of citations: 2 www.sciencedirect.com
Z Pawełka - Journal of Molecular Structure, 1988 - Elsevier
Dipole moments of nitrobenzene and 3,3′-dinitrobiphenyl in nine solvents have been determined within the dielectric permittivity range 2–10. The free energy ΔG (s) conf for the …
Number of citations: 7 www.sciencedirect.com
MJ Moran - 2007 - collectionscanada.gc.ca
Ferroelectric liquid crystals (FLCs) are attractive alternatives to nematic liquid crystals in display applications due to their lower energy requirements and fast switching times. …
Number of citations: 3 www.collectionscanada.gc.ca
J Suzuki, T SATo, S Suzuki - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
From the photoreaction products of biphenyl in aqueous nitrate solution, the following eight hydroxynitrobiphenyls were isolated by silica gel column chromatography and thin layer …
Number of citations: 18 www.jstage.jst.go.jp
FH Case - Journal of the American Chemical Society, 1942 - ACS Publications
2, 3', 4, 4'-Tetranitrobiphenyl has been obtained by Blakeyand Scarborough1 by the nitration of either 2, 3'-or 3, 4'-dinitrobiphenyl. These authors were, however, unable to obtain the …
Number of citations: 5 pubs.acs.org
J Hine, YJ Chen - The Journal of Organic Chemistry, 1987 - ACS Publications
Synthesis. We first tried to prepare 1 from the readily available 2, 3-dichloroanisole. Nitration gave the desired 2, 3-dichloro-4-nitroanisole in 17-25% yield, but attempted transformation …
Number of citations: 22 pubs.acs.org
BJ Halden - 1996 - elibrary.ru
Degree: M. Sc. DegreeYear: 1996 Institute: Queen''s University at Kingston (Canada) The synthesis of 4, 4$\sp\prime $-dihydroxy-2, 2$\sp\prime, 6, 6\sp\prime $-tetramethyl-3, 3$\sp\…
Number of citations: 2 elibrary.ru
K Ayub, M Moran, C Lazar, RP Lemieux - researchgate.net
1H and 13C NMR spectra were recorded using Bruker Avance 300 and 400 spectrometers; chemical shifts (δ) are reported in parts per million (ppm) relative to TMS as internal standard…
Number of citations: 0 www.researchgate.net
T Sato - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
Since the structure of biphenyl in crystals bad been determined by X-ray crystal analysis1), it was a subject of interest for many workers to elucidate the conformation of substituted …
Number of citations: 6 www.journal.csj.jp

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